molecular formula C6H15ClN2O2 B1441794 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride CAS No. 1220017-95-7

2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride

Cat. No. B1441794
CAS RN: 1220017-95-7
M. Wt: 182.65 g/mol
InChI Key: SOWVIYKQWNEFKF-UHFFFAOYSA-N
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Description

“2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O2 . It is used in various fields due to its unique properties and potential contributions to advancements in diverse scientific studies.


Synthesis Analysis

The synthesis of a similar compound, (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, has been reported . The process involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride. The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .


Molecular Structure Analysis

The molecular structure of “2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride” can be represented by the molecular formula C6H15ClN2O2 . The average mass of the molecule is 182.648 Da .

Scientific Research Applications

Biomedical Research

This compound is utilized in biomedical research due to its biocompatibility and low toxicity. It serves as a precursor in the synthesis of various biologically active molecules and materials, such as hydrogels, which are used in drug delivery systems and tissue engineering .

Ionic Liquids Synthesis

It acts as a precursor in the synthesis of room-temperature ionic liquids. These ionic liquids have a range of applications, including electrolytes in batteries and solar cells, as well as solvents for chemical reactions and separations .

Coordination Chemistry

The compound is used as a ligand in coordination chemistry to form complexes with metals. These complexes can be used in catalysis, as well as in the design of new materials with specific magnetic, electronic, or optical properties .

Organic Synthesis

In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. It can act as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Crosslinking Agent

Due to its functional groups, it can act as a crosslinking agent in the formation of polymers. This is particularly useful in creating materials with enhanced mechanical strength or altered physical properties .

Hydrogel Formation

It is used in the synthesis of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. These hydrogels have applications in medical devices, wound dressings, and as scaffolds for cell culture .

Sensor Development

The compound’s ability to bind with various substances makes it suitable for use in sensor development. Sensors based on this compound can be used for detecting ions, molecules, or environmental changes .

Pharmaceutical Research

In pharmaceutical research, it is used to modify the properties of active pharmaceutical ingredients, such as improving solubility or stability, which can enhance drug efficacy and delivery .

properties

IUPAC Name

2-amino-N-ethyl-N-(2-hydroxyethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-2-8(3-4-9)6(10)5-7;/h9H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWVIYKQWNEFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride

CAS RN

1220017-95-7
Record name Acetamide, 2-amino-N-ethyl-N-(2-hydroxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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